molecular formula C25H38O5 B15359818 10',13'-dimethyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol

10',13'-dimethyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol

Cat. No.: B15359818
M. Wt: 418.6 g/mol
InChI Key: KARXFOGOCKEIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17α-Hydroxypregn-5-ene-3,20-dione-3,20-bis(ethyleneketal) is a synthetic steroid derivative of progesterone. It is a cyclic bis(ethylene acetal) derivative of 17α-hydroxyprogesterone, which is a naturally occurring hormone involved in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 17α-hydroxyprogesterone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the cyclic bis(ethylene acetal) structure.

Industrial Production Methods: In an industrial setting, the synthesis of 17α-Hydroxypregn-5-ene-3,20-dione-3,20-bis(ethyleneketal) may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of automated systems for monitoring and controlling reaction conditions can help maintain product quality and yield.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromic acid.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed:

  • Oxidation reactions can yield hydroxylated or keto derivatives.

  • Reduction reactions can produce saturated steroid derivatives.

  • Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a precursor for the production of other steroid derivatives. Biology: It serves as a research tool in studying steroid hormone receptors and their biological effects. Medicine: Industry: It is used in the manufacturing of various steroid-based products, including contraceptives and anti-inflammatory agents.

Mechanism of Action

The mechanism by which 17α-Hydroxypregn-5-ene-3,20-dione-3,20-bis(ethyleneketal) exerts its effects involves binding to specific steroid hormone receptors. This binding can modulate gene expression and cellular processes, leading to physiological changes. The molecular targets and pathways involved include those related to progesterone signaling and its downstream effects.

Comparison with Similar Compounds

  • 17α-Hydroxyprogesterone

  • Progesterone

  • Medroxyprogesterone acetate

  • Hydroxyprogesterone caproate

Uniqueness: 17α-Hydroxypregn-5-ene-3,20-dione-3,20-bis(ethyleneketal) is unique in its cyclic bis(ethylene acetal) structure, which provides enhanced stability and altered biological activity compared to its parent compound, 17α-hydroxyprogesterone.

Properties

IUPAC Name

10',13'-dimethyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-21-10-11-24(29-14-15-30-24)16-17(21)4-5-18-19(21)6-8-22(2)20(18)7-9-25(22,26)23(3)27-12-13-28-23/h4,18-20,26H,5-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARXFOGOCKEIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3(CC1=CCC4C2CCC5(C4CCC5(C6(OCCO6)C)O)C)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.